

# Historical development and evolution of Iomeprol as a contrast agent

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## Compound of Interest

Compound Name: Iomeprol

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An In-depth Technical Guide to the Historical Development and Evolution of **Iomeprol** as a Contrast Agent

## Introduction: The Advent of a Low-Osmolality Contrast Agent

**Iomeprol**, a non-ionic, monomeric iodinated contrast medium, represents a significant advancement in the field of radiographic imaging.[1] Developed by Bracco Imaging under trade names like Iomeron, its introduction marked a pivotal step in the evolution of contrast agents, offering a favorable balance of high iodine content for excellent image contrast with reduced osmolality and viscosity to improve patient safety and tolerability.[2][3] Unlike older ionic agents, **Iomeprol** was designed to minimize chemotoxicity, osmolality, and viscosity while maximizing water solubility, addressing many of the safety concerns associated with previous generations of contrast media.[1][4] This guide provides a comprehensive overview of the historical development, chemical properties, and clinical evolution of **Iomeprol** for researchers, scientists, and drug development professionals.

## Historical Context and Rationale for Development

The development of iodinated contrast media began with ionic compounds that, while effective, were associated with a high incidence of adverse effects due to their high osmolality in solution. The Swedish radiologist Torsten Almén was a pioneer in conceptualizing non-ionic contrast agents to reduce the severe pain and other side effects experienced by patients. This led to the

development of the first generation of non-ionic monomers, which offered a significant improvement in safety.

**Iomeprol** emerged from this ongoing effort to refine the properties of non-ionic contrast agents. The primary goals for its development were to create a compound with:

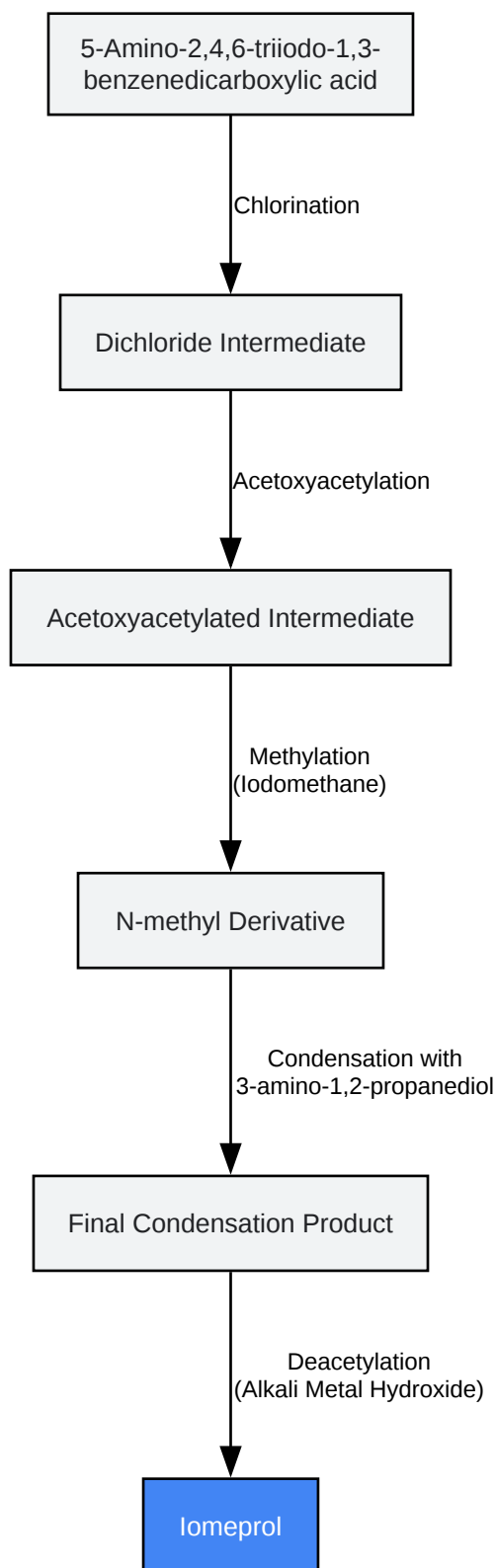
- **Lower Osmolality and Viscosity:** To reduce the risk of patient discomfort, hemodynamic changes, and nephrotoxicity.
- **High Water Solubility:** To allow for the formulation of highly concentrated solutions, delivering a sufficient iodine load for high-quality imaging.
- **Excellent Chemical Stability:** To create formulations that do not require chelating agents like edetic acid (EDTA).
- **Favorable Safety Profile:** To minimize both systemic and local adverse reactions.

**Iomeprol** successfully achieved these objectives, offering formulations with some of the lowest osmolality and viscosity values compared to other non-ionic monomers at similar iodine concentrations.

## Chemical Synthesis and Molecular Structure

**Iomeprol**, chemically known as N,N'-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)-methylamino]-2,4,6-tri-iodo-1,3-benzenedicarboxamide, is synthesized through a multi-step process. Several synthesis routes have been developed, with a focus on environmental friendliness, process stability, and high yield.

A common synthetic pathway starts with 5-Amino-2,4,6-triiodo-1,3-benzenedicarboxylic acid. The process generally involves acylation, methylation, hydrolysis, and hydroxylation reactions to arrive at the final **Iomeprol** molecule. One described method involves treating the starting material with a chloride to produce a dichloride, followed by treatment with acetoxyacetyl chloride, methylation with iodomethane, and subsequent condensation and deacetylation.



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A simplified chemical synthesis pathway for **lomeprol**.

## Physicochemical Properties

**Iomeprol**'s unique chemical structure imparts favorable physicochemical properties, particularly its high hydrophilicity, which contributes to its low protein binding and rapid renal excretion. Its high solubility allows for the formulation of solutions with iodine concentrations up to 400 mgI/mL, which was the highest concentration available for a non-ionic monomer at the time of its development.

Table 1: Comparison of Physicochemical Properties of **Iomeprol** and Other Non-Ionic Contrast Agents

Property	Iomeprol (350 mgI/mL)	Iohexol (350 mgI/mL)	Iopamidol (370 mgI/mL)	Iopromide (370 mgI/mL)
Osmolality (mOsm/kg H <sub>2</sub> O)	719	844	796	770
Viscosity (mPa·s at 37°C)	7.5	10.4	9.4	9.5
Iodine Concentration (mg/mL)	350	350	370	370

Note: Values are approximate and can vary slightly between different sources and measurement conditions.

## Mechanism of Action

The mechanism of action for **Iomeprol** is based on the radiopaque properties of the three iodine atoms covalently bound to its benzene ring structure. Iodine has a high atomic number, which allows it to effectively absorb X-rays. When administered intravascularly, **Iomeprol** distributes throughout the bloodstream and extracellular fluid space, opacifying the structures it flows through. This increased attenuation of X-rays creates a contrast between the vessel or organ and the surrounding tissues, allowing for detailed visualization on radiographic images. **Iomeprol** itself is pharmacologically inert and does not undergo significant metabolism.

## Preclinical Development

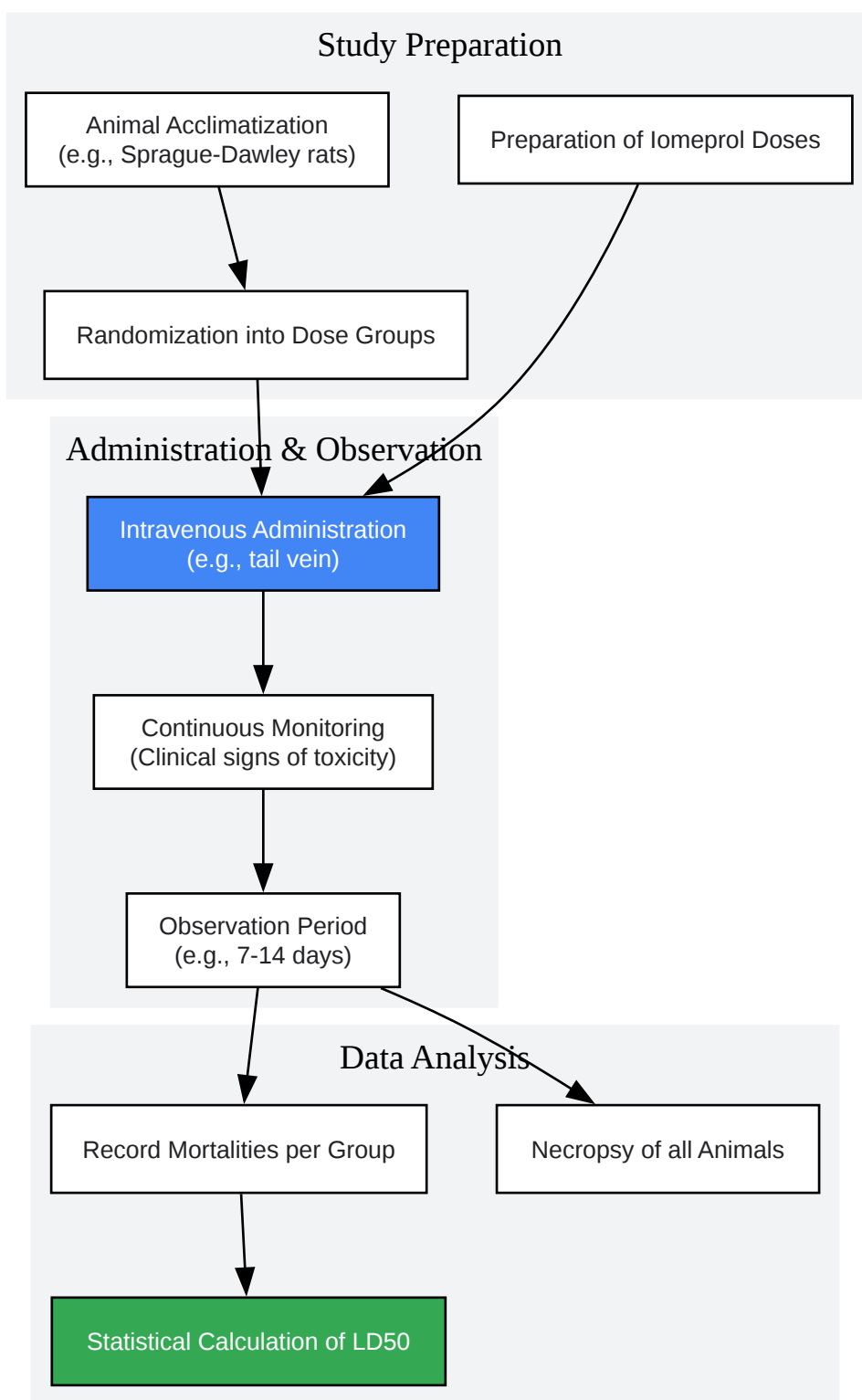
Extensive pharmaco-toxicological studies in various animal models were crucial in establishing the safety profile of **lomeprol** before its introduction into clinical practice.

### Key Preclinical Findings:

- **Low Systemic Toxicity:** Acute intravenous toxicity studies in mice, rats, and dogs showed that **lomeprol**'s toxicity was very low and comparable to other non-ionic contrast media.
- **Cardiovascular Safety:** In animal models, **lomeprol** induced only moderate and short-lasting hemodynamic changes, which were significantly milder than those caused by ionic contrast agents. It had no significant effects on heart rate or blood pressure at clinically relevant doses.
- **Renal Tolerance:** When administered intravenously at high doses, **lomeprol** did not affect the glomerular filtration rate, though it did cause a transient increase in renal blood flow, diuresis, and enzymuria.
- **Neurotolerance:** Preclinical studies assessing neurotolerance after intrathecal administration found **lomeprol** to be well-tolerated, with an acute neurotoxicity comparable to or better than agents like iopamidol and iohexol.

## Experimental Protocol: Acute Intravenous Toxicity Study (Hypothetical Workflow)

A typical preclinical study to determine the median lethal dose (LD<sub>50</sub>) would follow a structured protocol.



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Workflow for a preclinical acute toxicity study.

## Clinical Evolution and Efficacy

**Iomeprol**'s clinical development program involved extensive Phase I, II, and III trials to evaluate its pharmacokinetics, safety, and diagnostic efficacy across a wide range of indications and patient populations, including pediatrics.

### Phase I and II Studies

Initial studies in healthy volunteers and small patient groups confirmed the preclinical findings.

**Iomeprol** was found to be well-tolerated and did not cause clinically significant effects on cardiovascular, central nervous, or renal systems. These studies established the dose-response relationship and confirmed its pharmacokinetic profile of rapid renal excretion without metabolism.

### Phase III and Comparative Trials

Large-scale Phase III trials demonstrated that **Iomeprol** provides good or excellent quality radiographs in the vast majority of patients across procedures like urography, angiography, and computed tomography (CT). Its diagnostic efficacy was shown to be equivalent to other widely used non-ionic agents, including iopamidol, iohexol, and iopromide.

A key area of investigation has been its effect on renal function, particularly in patients with pre-existing chronic kidney disease (CKD). The ACTIVE trial, a notable head-to-head comparison, found that the incidence of contrast-induced nephropathy (CIN) was significantly lower after administration of **Iomeprol**-400 compared to the iso-osmolar agent Iodixanol-320 in patients with CKD.

Table 2: Selected Comparative Clinical Trial Data on Safety and Efficacy

Trial/Study (Indication)	Comparator Agent	Key Findings
Intravenous Urography	Iopromide, Iohexol, Iopamidol	Iomeprol demonstrated comparable diagnostic efficacy and a similar or slightly better safety profile, with a tendency for fewer side effects than iopromide. Pain at the injection site was reported less frequently than with iohexol.
ACTIVE Trial (CT in CKD patients)	Iodixanol-320	The incidence of contrast-induced nephropathy (CIN) was significantly lower with Iomeprol-400 (0%) compared to Iodixanol-320 (6.9%). The mean rise in serum creatinine was also significantly lower with Iomeprol.
General Tolerability	Multiple	In a pooled analysis of 7,799 patients, adverse events were observed in only 5.6%, the majority of which were mild. Common events included sensations of heat and taste disturbances.

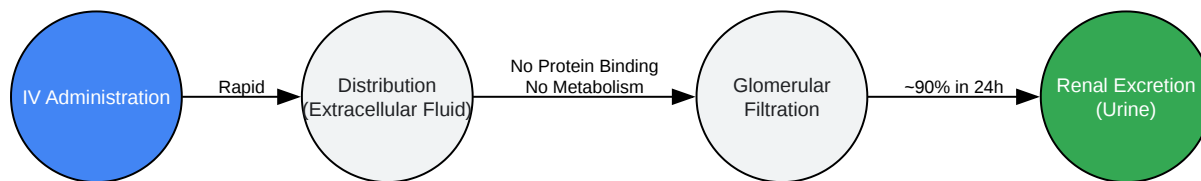
## Pediatric Studies

**Iomeprol** has also been extensively studied in pediatric populations, from newborns to adolescents. In a large series of 438 pediatric patients, **Iomeprol** was found to be a suitable and well-tolerated contrast medium for various radiologic, urologic, and cardiologic examinations. The safety profile in children is similar to that in adults.

## Pharmacokinetics



The pharmacokinetic profile of **lomeprol** is characterized by its simple and efficient elimination, which is a key factor in its safety.



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### Pharmacokinetic pathway of **lomeprol**.

Table 3: Pharmacokinetic Parameters of **lomeprol**

Parameter	Value
Protein Binding	Does not bind to plasma proteins.
Metabolism	Not metabolized.
Route of Elimination	Almost exclusively via renal glomerular filtration.
Excretion Rate	Approximately 90% of the dose is excreted unchanged in urine within 24 hours.
Elimination Half-life	Approximately 1.8 - 2 hours in patients with normal renal function.
Volume of Distribution	0.28 ( $\pm 0.05$ ) L/kg.
Effect of Renal Impairment	Elimination half-life increases progressively with increasing renal impairment.
Dialyzability	Can be removed by hemodialysis.

## Conclusion: An Evolved and Established Agent

The historical development of **lomeprol** is a clear example of rational drug design aimed at improving the safety and efficacy of diagnostic imaging. Evolving from the foundational work on

non-ionic contrast media, **lomeprol** was engineered to possess low osmolality, low viscosity, and high stability. Its journey from chemical synthesis through rigorous preclinical and clinical evaluation has established it as a safe, effective, and well-tolerated contrast agent for a broad spectrum of radiographic procedures in both adult and pediatric populations. Comparative studies, particularly in high-risk patient groups, have further solidified its favorable profile, making it a cornerstone agent in modern medical imaging.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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